molecular formula C20H24N4O2 B5410400 N-cyclopropyl-1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-2-piperazinecarboxamide

N-cyclopropyl-1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-2-piperazinecarboxamide

カタログ番号 B5410400
分子量: 352.4 g/mol
InChIキー: LXLNGVJCUYRRGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-2-piperazinecarboxamide, also known as CPI-613, is a novel drug molecule that has been gaining attention in the field of cancer research. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is an important metabolic pathway for cancer cells.

作用機序

N-cyclopropyl-1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-2-piperazinecarboxamide targets the mitochondrial TCA cycle, which is an important metabolic pathway for cancer cells. The TCA cycle is responsible for generating energy for the cell, and cancer cells rely heavily on this pathway for their energy needs. This compound inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which disrupts the energy production process and leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting the TCA cycle enzymes, this compound also disrupts the mitochondrial membrane potential, which leads to the release of cytochrome c and the activation of apoptotic pathways. This compound also inhibits the production of reactive oxygen species, which are important signaling molecules in cancer cells.

実験室実験の利点と制限

One of the main advantages of N-cyclopropyl-1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-2-piperazinecarboxamide for lab experiments is its specificity for cancer cells. This compound targets the TCA cycle, which is overactive in cancer cells but not in normal cells. This specificity makes this compound a promising candidate for cancer therapy. However, one limitation of this compound is its stability in aqueous solutions, which can make it difficult to work with in some lab settings.

将来の方向性

There are a number of future directions for research on N-cyclopropyl-1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-2-piperazinecarboxamide. One area of interest is the development of new formulations of this compound that are more stable and easier to work with in the lab. Another area of interest is the development of new combination therapies that include this compound. Finally, there is interest in exploring the potential of this compound for the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.

合成法

The synthesis of N-cyclopropyl-1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-2-piperazinecarboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are commercially available and include cyclopropylamine, 2,8-dimethyl-3-quinolinecarboxylic acid, and piperazine. The synthesis involves the formation of an amide bond between the quinolinecarboxylic acid and piperazine, followed by the addition of the cyclopropyl group to the nitrogen atom of the piperazine. The final product is purified using a variety of techniques, including column chromatography and recrystallization.

科学的研究の応用

N-cyclopropyl-1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-2-piperazinecarboxamide has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of cancer cells. This compound has been shown to be effective against a variety of cancer types, including pancreatic cancer, leukemia, lymphoma, and multiple myeloma. In addition, this compound has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.

特性

IUPAC Name

N-cyclopropyl-1-(2,8-dimethylquinoline-3-carbonyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-12-4-3-5-14-10-16(13(2)22-18(12)14)20(26)24-9-8-21-11-17(24)19(25)23-15-6-7-15/h3-5,10,15,17,21H,6-9,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLNGVJCUYRRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N3CCNCC3C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。